molecular formula C7H8N2O3 B056507 3,5-Diamino-2-hydroxybenzoic acid CAS No. 112725-89-0

3,5-Diamino-2-hydroxybenzoic acid

Cat. No.: B056507
CAS No.: 112725-89-0
M. Wt: 168.15 g/mol
InChI Key: HQURVGSRQBOZEX-UHFFFAOYSA-N
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Description

3,5-Diamino-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 3 and 5 positions and a hydroxyl group at the 2 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diamino-2-hydroxybenzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by reduction. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diamino-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Further reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3,5-Diamino-2-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diamino-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

    3,5-Diaminobenzoic acid: Lacks the hydroxyl group at the 2 position.

    2,5-Diaminobenzoic acid: Has amino groups at the 2 and 5 positions instead of 3 and 5.

    2-Hydroxy-3,5-dinitrobenzoic acid: Contains nitro groups instead of amino groups.

Uniqueness: 3,5-Diamino-2-hydroxybenzoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3,5-diamino-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,8-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQURVGSRQBOZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578304
Record name 3,5-Diamino-2-hydroxybenzoic acid
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112725-89-0
Record name 3,5-Diamino-2-hydroxybenzoic acid
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Record name 3,5-Diamino-2-hydroxybenzoic acid
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Record name 3,5-Diamino-2-hydroxybenzoic acid
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Record name Benzoic acid, 3,5-diamino-2-hydroxy
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Record name 3,5-DIAMINO-2-HYDROXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

In an autoclave, 20 g of the crude DNSA produced in the above Production Example 4 was dissolved in 150 mL methanol. The solution was degassed by purging nitrogen for 10 minutes, and slowly added with 19.5 g of 98% conc. sulfuric acid and then added with 250 mg of catalyst Pd/C. The autoclave was sealed and bubbled with hydrogen at a pressure of 7 kg/cm2 for further reacting about 12 to 16 hours. After hydrogen was no longer consumed, the pressure in the autoclave was released to normal pressure and the suspended solid in the autoclave was taken out and filtered. The resultant solid was mixed with 600 g of pure water and heated at 85° C. to allow solid dissolving completely. The resultant solution was hot filtered to filter the hydrogenation catalyst off. The filtered solution was distilled under reduced pressure with recovery pure water until all solids were solidified. The solid was added with 450 mL iso-propanol to subject to recrytalization to obtain 17.3 g of product 3,5-diaminoalicylic acid (DASA), m.p.=246.7° C.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

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